molecular formula C22H25ClN2O5S B11231635 Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate

Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate

Cat. No.: B11231635
M. Wt: 465.0 g/mol
InChI Key: MGINMZQQNOWLAA-UHFFFAOYSA-N
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Description

Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the esterification of the benzoic acid derivative. Common reagents used in these reactions include chlorobenzyl chloride, piperidine, and methyl benzoate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[({1-[(2-bromobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate
  • Methyl 3-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate
  • Methyl 3-[({1-[(2-methylbenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate

Uniqueness

Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, setting it apart from similar compounds.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

methyl 3-[[1-[(2-chlorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]-4-methylbenzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-15-9-10-16(22(27)30-2)12-20(15)24-21(26)17-7-5-11-25(13-17)31(28,29)14-18-6-3-4-8-19(18)23/h3-4,6,8-10,12,17H,5,7,11,13-14H2,1-2H3,(H,24,26)

InChI Key

MGINMZQQNOWLAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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